(4-nitrophenyl)-D-alanine
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Overview
Description
(4-nitrophenyl)-D-alanine is a derivative of alanine, an amino acid, where the hydrogen atom on the benzene ring is replaced by a nitro group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl)-D-alanine typically involves the nitration of phenylalanine. The process begins with the nitration of phenylalanine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature to ensure the selective nitration at the para position of the benzene ring. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-nitrophenyl)-D-alanine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to a nitroso or nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: (4-aminophenyl)-D-alanine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: (4-nitroso-phenyl)-D-alanine or (4-nitro-phenyl)-D-alanine.
Scientific Research Applications
(4-nitrophenyl)-D-alanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of (4-nitrophenyl)-D-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in various chemical reactions, leading to the formation of reactive intermediates that can modify the activity of the target molecules. The compound can also act as an inhibitor or activator of specific enzymes, depending on its chemical structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
(4-nitrophenyl)-L-alanine: Similar structure but with the L-isomer of alanine.
(2-nitrophenyl)-D-alanine: Nitro group at the ortho position.
(3-nitrophenyl)-D-alanine: Nitro group at the meta position.
Uniqueness
(4-nitrophenyl)-D-alanine is unique due to the specific positioning of the nitro group at the para position, which influences its chemical reactivity and interactions with biological molecules. This positioning can lead to different biological activities and chemical properties compared to its isomers.
Properties
IUPAC Name |
2-(4-nitroanilino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-6(9(12)13)10-7-2-4-8(5-3-7)11(14)15/h2-6,10H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IABGQMFXJVXIMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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